4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-nitrophenyl)-
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Overview
Description
4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-nitrophenyl)- is a heterocyclic compound that features a pyrano-pyridine fused ring system with a nitrophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-nitrophenyl)- typically involves a multi-step process. One common method includes the condensation of 4-nitrobenzaldehyde with a suitable pyridine derivative under basic conditions, followed by cyclization to form the pyrano-pyridine ring system. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and catalysts like ammonium acetate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-nitrophenyl)- can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted nitrophenyl derivatives.
Scientific Research Applications
4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-nitrophenyl)- has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-nitrophenyl)- involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The nitrophenyl group plays a crucial role in binding to the active site of target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4H-Pyrano(3,2-b)pyridin-4-one, 2,3-dihydro-: This compound lacks the nitrophenyl substituent and has different electronic properties.
4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-methylphenyl)-: Similar structure but with a methyl group instead of a nitro group, leading to different reactivity and applications.
Uniqueness
4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-nitrophenyl)- is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or electronic materials.
Properties
CAS No. |
148190-24-3 |
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Molecular Formula |
C14H8N2O4 |
Molecular Weight |
268.22 g/mol |
IUPAC Name |
2-(4-nitrophenyl)pyrano[3,2-b]pyridin-4-one |
InChI |
InChI=1S/C14H8N2O4/c17-11-8-13(20-12-2-1-7-15-14(11)12)9-3-5-10(6-4-9)16(18)19/h1-8H |
InChI Key |
WEHCTCXSXRLXTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)C=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])N=C1 |
Origin of Product |
United States |
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